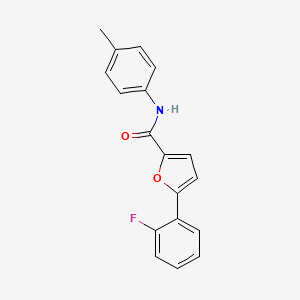![molecular formula C18H14O5S B5164378 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTEP, and it has been studied extensively for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. In
Mécanisme D'action
CTEP acts as an antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamate signaling has been implicated in various neurological disorders. By blocking the mGluR5 receptor, CTEP reduces glutamate signaling in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce symptoms of anxiety and depression in animal models. CTEP has a relatively long half-life in the body, which allows for sustained effects on glutamate signaling in the brain. However, CTEP has also been shown to have potential side effects, such as liver toxicity and changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
CTEP has several advantages for lab experiments, including its potency and specificity for the mGluR5 receptor. However, the synthesis of CTEP is complex and requires specialized equipment and skilled chemists. Additionally, CTEP has potential side effects that must be considered when designing experiments.
Orientations Futures
There are several future directions for research on CTEP, including the development of more efficient synthesis methods and the identification of potential therapeutic applications beyond Alzheimer's disease and schizophrenia. CTEP may also have potential applications in other fields, such as cancer research and drug addiction treatment. Further research is needed to fully understand the potential of CTEP and to develop safe and effective therapies based on this compound.
Méthodes De Synthèse
The synthesis of CTEP involves a multi-step process that begins with the synthesis of 6-hydroxychromone, which is then reacted with 1,3-cyclopentanedione to form the cyclopenta[c]chromenone core. This core is then reacted with benzenesulfonyl chloride to form the final product, CTEP. The synthesis of CTEP is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
CTEP has been the subject of extensive research due to its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and it is currently being studied in clinical trials for these conditions.
Propriétés
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c19-18-16-8-4-7-14(16)15-10-9-12(11-17(15)22-18)23-24(20,21)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWLQWQFTJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)
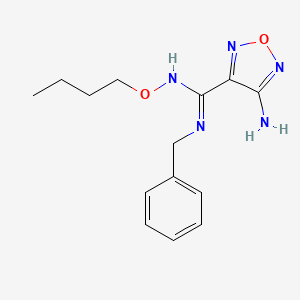
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)

![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)
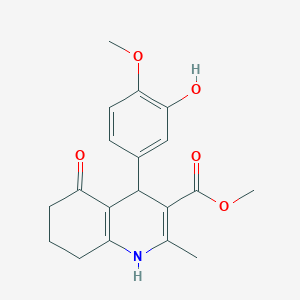
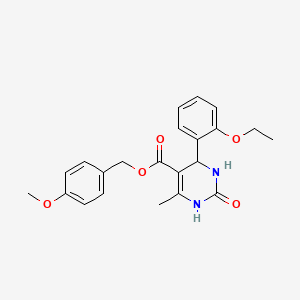

![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
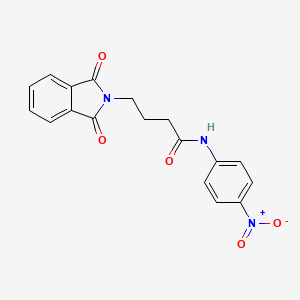
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
